molecular formula C13H14N2O2S B1294980 N-(2-Aminophenyl)-4-methylbenzenesulfonamide CAS No. 3624-90-6

N-(2-Aminophenyl)-4-methylbenzenesulfonamide

Cat. No.: B1294980
CAS No.: 3624-90-6
M. Wt: 262.33 g/mol
InChI Key: AQUNQTJQZYZXMR-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features an aminophenyl group attached to a methylbenzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-aminophenylamine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to 50°C
  • Reaction time: 2-4 hours

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a catalyst, and sulfonation with sulfur trioxide or chlorosulfonic acid.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

N-(2-Aminophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects. The compound may also interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminophenyl)benzenesulfonamide
  • N-(4-Methylphenyl)benzenesulfonamide
  • N-(2-Aminophenyl)-4-chlorobenzenesulfonamide

Uniqueness

N-(2-Aminophenyl)-4-methylbenzenesulfonamide is unique due to the presence of both an aminophenyl group and a methylbenzenesulfonamide moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-(2-aminophenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUNQTJQZYZXMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063105
Record name Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-
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Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3624-90-6
Record name N-(2-Aminophenyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3624-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-(p-Toluenesulfonamido)aniline
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Record name t-Sulfonamidine
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Record name Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-
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Record name Benzenesulfonamide, N-(2-aminophenyl)-4-methyl-
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Record name N-(2-AMINOPHENYL)-P-TOLUENESULFONAMIDE
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Record name O-(P-TOLUENESULFONAMIDO)ANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes T-Sulfonamidine particularly interesting for copper analysis?

A1: T-Sulfonamidine demonstrates high specificity as a precipitant for copper(II) ions. [] This means it can selectively bind to and separate copper ions from a solution, even in the presence of other metal ions. This characteristic makes it a valuable reagent for both qualitative and quantitative analysis of copper. [, ]

Q2: Are there any studies on the structural characterization of the copper complex formed with T-Sulfonamidine?

A2: While the provided abstracts mention the use of T-Sulfonamidine as a reagent for copper analysis, they do not delve into the specific structural characterization of the resulting copper complex. Further research, potentially using techniques like X-ray crystallography or spectroscopic analyses, would be needed to elucidate the exact structure of this complex.

Q3: Can you elaborate on the applications of T-Sulfonamidine in gravimetric determination?

A3: One of the papers highlights the application of T-Sulfonamidine in the gravimetric determination of cupric ions. [] Gravimetric analysis involves separating an analyte (in this case, copper) from a solution by precipitation and measuring the mass of the precipitate. The specificity of T-Sulfonamidine for copper(II) allows for accurate and precise determination of copper content in various samples.

  1. A specific qualitative reagent for copper.
  2. o-(p-Toluylsulfonamido)aniline (T-Sulfonamidine) as a New Type of Analytical Reagent Gravimetric Determination of Cupric Ion.

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